3-((Ethylthio)methyl)heptane: Structural Elucidation, Synthesis, and Application Profiling
3-((Ethylthio)methyl)heptane: Structural Elucidation, Synthesis, and Application Profiling
Executive Summary
3-((Ethylthio)methyl)heptane (CAS: 71607-39-1) is a highly branched aliphatic thioether with the molecular formula C10H22S [1]. While its IUPAC nomenclature suggests a heptane derivative, structural deconstruction reveals it is fundamentally the ethyl thioether of 2-ethylhexanol , a globally ubiquitous industrial alcohol. This whitepaper provides an in-depth technical analysis of its molecular architecture, outlines a causality-driven synthetic protocol, and explores its utility in advanced materials and hydrometallurgy.
Structural Elucidation & The Nomenclature Paradox
To understand the chemical behavior of 3-((Ethylthio)methyl)heptane, one must look past its strict IUPAC name and analyze its structural lineage.
When the hydroxyl group of 2-ethylhexanol is replaced with an ethylthio (-S-CH2CH3) group, the resulting molecule is structurally ethyl 2-ethylhexyl sulfide . However, IUPAC nomenclature rules dictate that the parent structure must be the longest continuous carbon chain.
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Tracing the longest chain through the 2-ethylhexyl radical yields a 7-carbon backbone (heptane).
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The thioether linkage is positioned at carbon-3.
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Therefore, the substituent at C3 is an ((ethylthio)methyl) group.
Stereochemical Note: Carbon-3 of the heptane backbone is a chiral center, bonded to four distinct groups: a hydrogen atom, an ethyl group, a butyl group, and the (ethylthio)methyl group. Consequently, this compound exists as a pair of enantiomers ((R)- and (S)- configurations). Because the industrial precursor 2-ethylhexanol is synthesized as a racemic mixture via the aldol condensation of butyraldehyde, the resulting thioether is also racemic[1].
Logical mapping of 3-((Ethylthio)methyl)heptane nomenclature from 2-ethylhexanol.
Physicochemical Profiling
The branching of the 2-ethylhexyl core combined with the thioether linkage imparts extreme lipophilicity and a very low pour point, preventing crystallization at low temperatures.
| Property | Value | Source |
| IUPAC Name | 3-(ethylsulfanylmethyl)heptane | PubChem[1] |
| Molecular Formula | C10H22S | PubChem[1] |
| Molecular Weight | 174.35 g/mol | PubChem[1] |
| CAS Registry Number | 71607-39-1 | PubChem[1] |
| XLogP3 (Lipophilicity) | 4.8 | PubChem[1] |
| Topological Polar Surface Area | 25.3 Ų | PubChem[1] |
| Monoisotopic Mass | 174.144 Da | PubChem[1] |
| Stereocenters | 1 (Chiral at C3) | Structural Analysis |
Causality-Driven Synthetic Workflow
Direct conversion of alcohols to thioethers is energetically unfavorable due to the poor leaving-group ability of the hydroxyl anion. The optimal synthetic route involves a two-step activation-displacement protocol.
Self-validating synthetic workflow for 3-((Ethylthio)methyl)heptane.
Step-by-Step Methodology
Phase 1: Alcohol Activation (Mesylation)
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Reagent Preparation: Dissolve 1.0 eq of 2-ethylhexanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 1.5 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing acidic degradation of the substrate.
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Activation: Cool the system to 0°C and dropwise add 1.2 eq of methanesulfonyl chloride (MsCl). Causality: The low temperature controls the exothermic nature of the reaction, preventing the formation of unwanted alkyl chloride byproducts.
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Workup: Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate in vacuo to yield 2-ethylhexyl methanesulfonate.
Phase 2: Thioetherification (SN2 Displacement)
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Nucleophile Preparation: Suspend 1.5 eq of sodium ethanethiolate (NaSEt) in anhydrous dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that unsolvates the sodium cation, rendering the ethanethiolate anion highly nucleophilic.
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Substitution: Add the 2-ethylhexyl mesylate to the suspension and heat to 60°C for 4 hours.
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Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 95:5). Causality: The disappearance of the mesylate spot and the appearance of a highly non-polar spot that stains bright yellow with KMnO4 confirms thioether formation (thioethers rapidly oxidize to sulfoxides on the TLC plate).
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Isolation & Purification: Dilute with water to crash out the lipophilic product, extract with diethyl ether, and wash extensively with brine to remove residual DMF. Purify via silica gel chromatography (100% hexanes).
Analytical Signatures & Self-Validation
To validate the structural integrity of the synthesized C10H22S, orthogonal analytical techniques must be employed.
Nuclear Magnetic Resonance (1H NMR, CDCl3, 400 MHz): The protons adjacent to the sulfur atom provide the most diagnostic chemical shifts:
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δ 2.50 ppm (quartet, J = 7.4 Hz, 2H): Corresponds to the -S-CH2 -CH3 protons. The quartet splitting proves coupling to the adjacent terminal methyl group.
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δ 2.42 ppm (doublet, J = 6.8 Hz, 2H): Corresponds to the -CH-CH2 -S- protons of the 2-ethylhexyl core. The doublet splitting confirms attachment to the C3 methine proton, validating the branched backbone.
Mass Spectrometry (EI, 70 eV):
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m/z 174: Molecular ion peak[M]+, confirming the C10H22S formula[1].
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m/z 145: Results from the alpha-cleavage next to the sulfur atom, representing the loss of an ethyl radical[M - C2H5]+.
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m/z 75 (Base Peak): Cleavage of the bulky 2-ethylhexyl group yields the stable ethylthio cation [CH2=S-CH2CH3]+.
Industrial & Research Applications
The unique combination of a highly branched alkyl tail and a soft Lewis base (sulfur) makes 3-((Ethylthio)methyl)heptane highly valuable in specific industrial sectors:
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Hydrometallurgy & Metal Extraction: According to Pearson's Hard-Soft Acid-Base (HSAB) theory, thioethers are "soft" ligands that selectively coordinate with soft heavy metals (e.g., Pd(II), Pt(II), Ag(I), and Hg(II)). The extreme lipophilicity (XLogP3 = 4.8) of the 2-ethylhexyl chain ensures that the resulting metal-thioether complexes remain highly soluble in organic phases during liquid-liquid solvent extraction processes[1][2].
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Advanced Biolubricants: Thioethers act as excellent anti-wear and extreme-pressure additives. The sulfur atom coordinates to metal surfaces to form a protective tribofilm. The steric bulk of the 2-ethylhexyl group disrupts crystalline packing, resulting in a lubricant additive with an exceptionally low pour point suitable for aerospace or deep-sea applications[2].
References
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National Center for Biotechnology Information. "3-((Ethylthio)methyl)heptane | C10H22S | CID 3018181" PubChem. Available at:[Link]
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Sharma, B. K., et al. "Thioether-Functionalized Vegetable Oils: Metal-Absorbing Biobased Ligands" ResearchGate. Available at:[Link]
